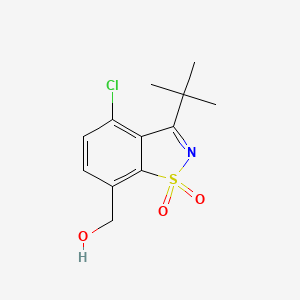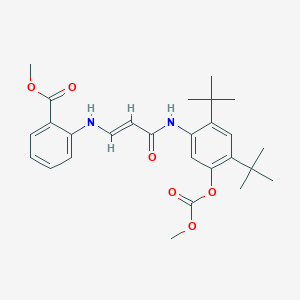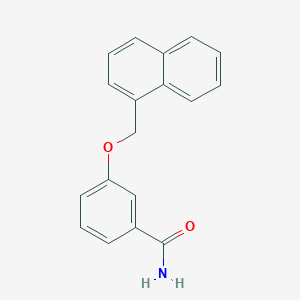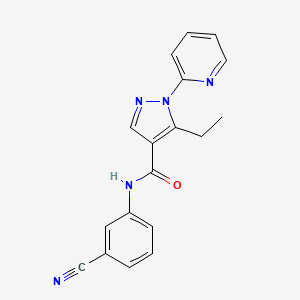
(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and a benzisothiazole ring with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination of 1,2-benzisothiazole followed by the introduction of the tert-butyl group and the methanol moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as chlorination, alkylation, and hydroxylation, with careful control of temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology.
Industry
In industry, this compound may be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1,2-benzisothiazole: A related compound with a similar benzisothiazole ring but lacking the tert-butyl and methanol groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of biologically active molecules.
Uniqueness
(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure provides distinct reactivity patterns and interactions with biological targets, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C12H14ClNO3S |
|---|---|
Peso molecular |
287.76 g/mol |
Nombre IUPAC |
(3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazol-7-yl)methanol |
InChI |
InChI=1S/C12H14ClNO3S/c1-12(2,3)11-9-8(13)5-4-7(6-15)10(9)18(16,17)14-11/h4-5,15H,6H2,1-3H3 |
Clave InChI |
KKHIPVPQRDIEPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NS(=O)(=O)C2=C(C=CC(=C21)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Propylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364398.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13364405.png)
![4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol](/img/structure/B13364418.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13364426.png)

![11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene](/img/structure/B13364434.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone](/img/structure/B13364443.png)

![6-(3,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364456.png)
![N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364459.png)


![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13364506.png)
